REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH:13]2[CH2:17][CH2:16][C:15](=[O:18])[N:14]2[CH3:19])(=O)=O)=CC=1.[N-:20]=[N+]=[N-].[Na+].[H-].[Na+].[I-].[Li+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N.C(O)(=O)C(O)=O>C(OCC)C.C(O)(C)C.O.CN1CCCC1=O>[NH2:20][CH2:12][CH:13]1[N:14]([CH3:19])[C:15](=[O:18])[CH2:16][CH2:17]1 |f:1.2,3.4,5.6|
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Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
196 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1N(C(CC1)=O)C
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
191 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
under rapid stirring for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
The silica gel pad was washed with 1 L of a mixture of methanol:diethyl ether (5:1)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The unreacted sodium hydride was quenched with water
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with dioxane (1.5 L) and diethyl ether (5 L)
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel
|
Type
|
WASH
|
Details
|
The silica gel plug was then washed with ether
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dioxane (2 L)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 25° C. for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in isopropanol (2.5 L)
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with isopropanol (1 L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCC(N1C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |